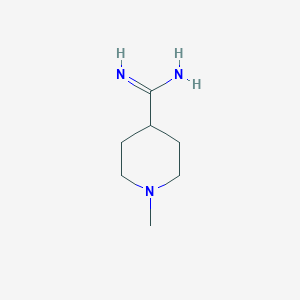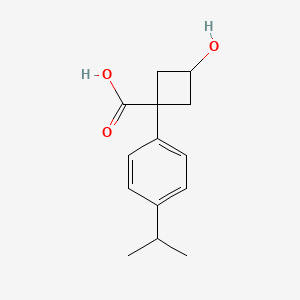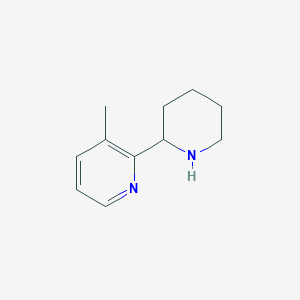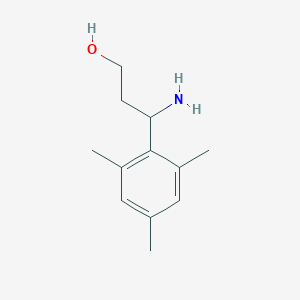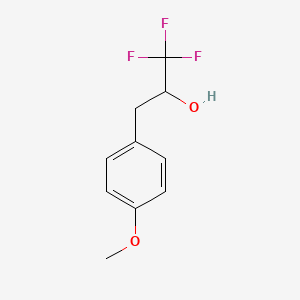
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol: is an organic compound that belongs to the class of secondary alcohols It features a trifluoromethyl group and a methoxyphenyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with trifluoroacetone in the presence of a base, followed by reduction of the resulting intermediate.
Example Synthetic Route:
-
Aldol Condensation:
Reactants: 4-methoxybenzaldehyde, trifluoroacetone
Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Product: Intermediate β-hydroxyketone
-
Reduction:
Reactants: Intermediate β-hydroxyketone
Conditions: Reducing agent (e.g., sodium borohydride), solvent (e.g., methanol)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone or aldehyde.
Reduction: Further reduction to the corresponding alkane.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group.
Esterification: Formation of esters with carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Esterification: Reagents such as acetic anhydride or acetyl chloride.
Major Products Formed
Oxidation: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one
Reduction: 1,1,1-Trifluoro-3-(4-methoxyphenyl)propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Esters such as 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-yl acetate
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-ol can be compared with similar compounds such as:
1,1,1-Trifluoro-2-phenylpropan-2-ol: Lacks the methoxy group, resulting in different chemical and biological properties.
1,1,1-Trifluoro-3-(4-hydroxyphenyl)propan-2-ol:
1,1,1-Trifluoro-3-(4-chlorophenyl)propan-2-ol: Contains a chloro group, which can influence its chemical behavior and interactions.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C10H11F3O2 |
|---|---|
Molekulargewicht |
220.19 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(4-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H11F3O2/c1-15-8-4-2-7(3-5-8)6-9(14)10(11,12)13/h2-5,9,14H,6H2,1H3 |
InChI-Schlüssel |
CXMGVRYEFRBQFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


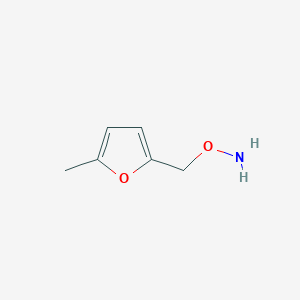
![3-(((9H-Fluoren-9-YL)methoxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13601554.png)
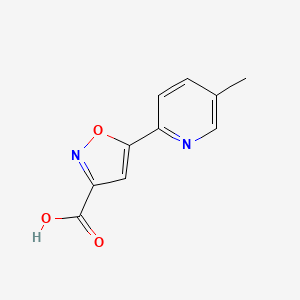
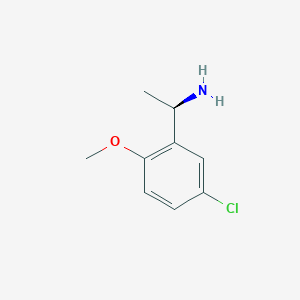
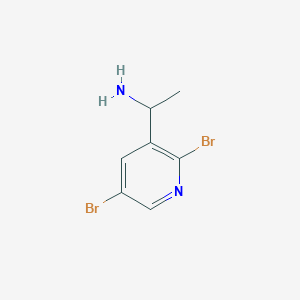
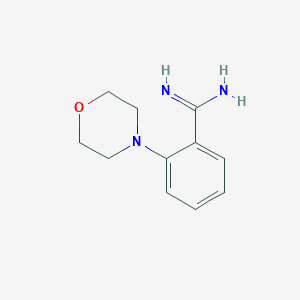

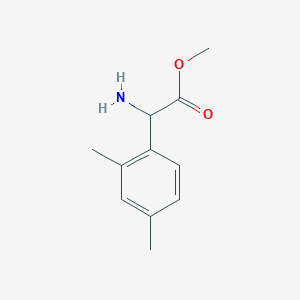
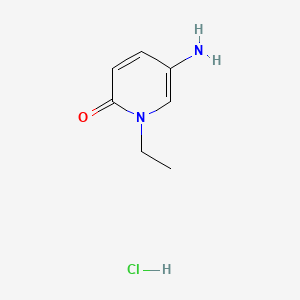
![5-(2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dionehydrochloride](/img/structure/B13601614.png)
